4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
The compound “4’-(Methoxycarbonyl)-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid” is a type of boronic acid derivative . Boronic acids are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of boronic acid derivatives like this compound involves several steps. One method involves the catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H13BO4/c1-19-14(16)12-4-2-10(3-5-12)11-6-8-13(9-7-11)15(17)18/h2-9,17-18H,1H3 .Chemical Reactions Analysis
Boronic acid derivatives like this compound are often used in Suzuki–Miyaura cross-coupling reactions . This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .Scientific Research Applications
Environmental Science and Herbicide Research
- Phenoxy Herbicide Sorption to Soil and Minerals : A study by Werner et al. (2012) on the sorption of phenoxy herbicides, including 2,4-D and its derivatives, to soil and minerals, reveals the importance of soil organic matter and iron oxides as sorbents. This research provides valuable insights into the environmental behavior and fate of these herbicides, which could relate to the broader category of compounds including 4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid (Werner, Garratt, & Pigott, 2012).
Biotechnology and Microbial Inhibition
- Biocatalyst Inhibition by Carboxylic Acids : Research by Jarboe et al. (2013) discusses how carboxylic acids, including structurally related compounds, inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae. Understanding these inhibitory effects is crucial for developing microbial strains with improved industrial performance (Jarboe, Royce, & Liu, 2013).
Materials Science
- Antioxidant, Microbiological, and Cytotoxic Activity of Carboxylic Acids : The study by Godlewska-Żyłkiewicz et al. (2020) evaluates the biological activity of natural carboxylic acids, highlighting the potential of these compounds in developing new materials with specific biological properties (Godlewska-Żyłkiewicz et al., 2020).
Chemistry
- Synthesis of Esters via Alkoxycarbonylation : Sevostyanova and Batashev (2023) review the alkoxycarbonylation of unsaturated phytogenic substrates, a method relevant for producing ester products from compounds similar to 4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. This process addresses challenges in resource saving and environmental safety in the chemical industry (Sevostyanova & Batashev, 2023).
Safety And Hazards
properties
IUPAC Name |
4-(4-methoxycarbonyl-2-methylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-10-9-13(16(19)20-2)7-8-14(10)11-3-5-12(6-4-11)15(17)18/h3-9H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEWCUVMVPURGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618622 | |
Record name | 4'-(Methoxycarbonyl)-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
170229-81-9 | |
Record name | 4'-(Methoxycarbonyl)-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.